11-Aminoundecanoic acid

説明

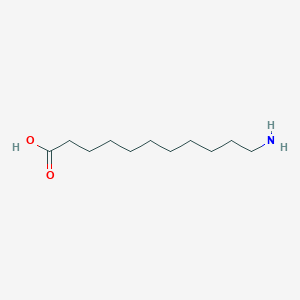

Structure

3D Structure

特性

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 11-Aminoundecanoic Acid: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Aminoundecanoic acid, a foundational monomer for the high-performance bioplastic Nylon-11, has a rich history rooted in the pioneering era of polymer chemistry. Derived primarily from castor oil, its synthesis represents a significant achievement in the utilization of renewable resources for advanced materials. This technical guide provides an in-depth exploration of the history, discovery, and detailed synthetic pathways of this compound, along with its polymerization into Nylon-11. The document includes a compilation of quantitative data, detailed experimental protocols based on available literature, and visualizations of the chemical processes to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound (11-AUA) is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group, making it an ideal monomer for polycondensation reactions. Its most significant application is in the production of Polyamide 11, or Nylon-11, a versatile engineering thermoplastic known for its excellent mechanical properties, chemical resistance, and low moisture absorption.[1][2] The synthesis of 11-AUA is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[1][3] This bio-based origin makes Nylon-11 a more sustainable alternative to petroleum-derived polyamides.[4]

History and Discovery

The journey of this compound and Nylon-11 began in the late 1930s, inspired by the groundbreaking work of Wallace Carothers at DuPont on polyamides like Nylon 6,6.[1]

-

1938: The concept of Nylon-11 was first proposed by Joseph Zeltner, a research director at Thann & Mulhouse.[1]

-

1940: The first successful synthesis of this compound was achieved by Michel Genas and Marcel Kastner, colleagues of Zeltner at Thann & Mulhouse.[1]

-

1944: Marcel Kastner significantly improved the monomer synthesis process.[1]

-

1947: The first patents for Nylon-11 were filed.[1]

-

1950: The first thread of Nylon-11 was produced.[1]

-

1955: Full-scale industrial production of this compound and Nylon-11 commenced at the Marseilles facility of the company that would later become Arkema, which remains the primary producer.[1]

Physicochemical Properties

This compound

This compound is a white crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [5] |

| CAS Number | 2432-99-7 | [4] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4][5] |

| Molar Mass | 201.31 g/mol | [5] |

| Melting Point | 188–191 °C (370–376 °F) | [4] |

| Boiling Point | 480.11 °C (calculated) | [6] |

| Density | 1.1720 g/cm³ | [4] |

| Water Solubility | pH dependent; max 3.2 g/L at 25°C and pH ≥ 4 | [6] |

| pKa (amine) | 11.15 | [6] |

| pKa (carboxylate) | 4.55 | [6] |

Nylon-11

Nylon-11 is a semi-crystalline polyamide with a range of desirable properties for various industrial applications.[1]

| Property | Value | References |

| Density | 1.04-1.05 g/cm³ | [7] |

| Melting Point | 185-190 °C | [7] |

| Tensile Strength | 47-58 MPa | [7] |

| Elongation at Break | 300-350% | [7] |

| Water Absorption (at saturation) | ~2.5% | [8] |

| Heat Deflection Temperature | ~300 °F (~149 °C) |

Synthesis of this compound from Castor Oil

The industrial synthesis of this compound is a multi-step process that originates from castor oil, of which approximately 90% is the triglyceride of ricinoleic acid.[1][2] The overall process flow is depicted in the following diagram.

References

- 1. Nylon 11 - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. hpp.arkema.com [hpp.arkema.com]

- 5. mdpi.com [mdpi.com]

- 6. specialchem.com [specialchem.com]

- 7. immould.com [immould.com]

- 8. KR101280951B1 - A process to synthesize this compound or the ester derivative thereof - Google Patents [patents.google.com]

The Synthesis of 11-Aminoundecanoic Acid from Ricinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 11-aminoundecanoic acid, a crucial monomer for the bioplastic Nylon-11, from the renewable feedstock, ricinoleic acid. The process, primarily derived from castor oil, involves a multi-step chemical transformation. This document provides a comprehensive overview of the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development in this field.

Overview of the Synthesis Pathway

The industrial synthesis of this compound from ricinoleic acid, the primary fatty acid in castor oil, is a well-established five-step process. The overall transformation begins with the isolation and modification of ricinoleic acid, followed by a series of chemical reactions to introduce the terminal amine group.

The logical flow of this synthesis is depicted below:

Step-by-Step Synthesis and Experimental Protocols

This section provides a detailed examination of each of the five core steps in the synthesis of this compound from ricinoleic acid.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

The initial step involves the conversion of the triglycerides of ricinoleic acid found in castor oil into methyl ricinoleate through a transesterification reaction, often referred to as methanolysis. This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or potassium hydroxide.[1][2][3][4][5][6][7][8][9] An excess of methanol (B129727) is used to drive the reaction equilibrium towards the formation of the methyl ester.[3]

Experimental Protocol (Sodium Methoxide Catalyst):

A detailed experimental protocol for the transesterification of castor oil using a sodium methoxide catalyst is as follows:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine castor oil and methanol. A common molar ratio of methanol to oil is 9:1 to ensure complete conversion.[7]

-

Catalyst Addition: Add sodium methoxide (typically 0.5% by weight of the oil) to the mixture.[7] The active species, the methoxide ion, then attacks the ester linkages of the triglycerides.[7]

-

Reaction Conditions: The reaction is typically carried out at a temperature of around 30°C with vigorous stirring to overcome any potential phase boundaries, although castor oil's polarity allows for good miscibility with methanol.[7]

-

Monitoring and Work-up: The reaction progress can be monitored by techniques such as thin-layer chromatography.[1] Upon completion, the excess methanol is removed by rotary evaporation. The resulting mixture is then washed with water to remove glycerol (B35011) and the catalyst. The organic phase, containing methyl ricinoleate, is dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is evaporated.[1]

| Parameter | Value | Reference |

| Catalyst | Sodium Methoxide | [7] |

| Catalyst Conc. | 0.5% w/w of oil | [7] |

| Methanol:Oil Ratio | 9:1 (molar) | [7] |

| Temperature | 30°C | [7] |

| Yield | ~99.6% conversion | [7] |

| Parameter | Value | Reference |

| Catalyst | Potassium Hydroxide | [5] |

| Catalyst Conc. | 0.90% w/w of oil | [5] |

| Methanol:Oil Ratio | 4.02:1 (molar) | [5] |

| Temperature | 49.87°C | [5] |

| Reaction Time | 59.21 minutes | [5] |

| Yield | 88.25% | [5] |

Step 2: Pyrolysis of Methyl Ricinoleate to Methyl Undecylenate

The second step is a thermal cracking, or pyrolysis, of methyl ricinoleate. This high-temperature process cleaves the molecule to yield methyl undecylenate and heptanal (B48729) as the primary products.[10][11][12][13][14][15][16] The reaction is typically carried out in the vapor phase at temperatures ranging from 450°C to 600°C.[10][11]

Experimental Protocol:

A general experimental setup for the pyrolysis of methyl ricinoleate is as follows:

-

Apparatus: A tubular reactor, often made of stainless steel, housed within a high-temperature furnace is commonly used.[17] The system includes a feeding mechanism for the methyl ricinoleate and a condensation train to collect the products.

-

Reaction Conditions: The methyl ricinoleate is vaporized and passed through the heated reactor. The temperature and residence time are critical parameters that influence the yield and selectivity of the desired products.[14] Steam is often co-fed with the methyl ricinoleate.[11]

-

Product Collection and Purification: The vapor-phase products are rapidly cooled and condensed. The resulting liquid mixture, containing methyl undecylenate, heptanal, and unreacted starting material, is then separated by fractional distillation.

| Temperature (°C) | Preheating Temp. (°C) | Methyl Undecylenate Yield (wt%) | Heptaldehyde Yield (wt%) | Reference |

| 530 | - | - | 20.7 | [16] |

| 550 | 350 | 46.7 | 27.3 | [14] |

| 560 | - | - | - | [13] |

| 562 | 500 | 47.9 | 28.0 | [11] |

| 575 | - | - | - | [13] |

Step 3: Hydrolysis of Methyl Undecylenate to Undecylenic Acid

The third step involves the hydrolysis of the methyl ester of undecylenic acid to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, which can be carried out under acidic or basic conditions.[10]

Experimental Protocol (Base-Catalyzed):

-

Reaction: Methyl undecylenate is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

Conditions: The reaction is typically performed at an elevated temperature with stirring to ensure complete hydrolysis.

-

Work-up: After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate undecylenic acid. The solid product is then collected by filtration, washed with water, and dried.

Step 4: Hydrobromination of Undecylenic Acid to 11-Bromoundecanoic Acid

The fourth step is the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of undecylenic acid.[10] This reaction is initiated by peroxides, which generate bromine radicals that add to the less substituted carbon of the alkene, leading to the formation of 11-bromoundecanoic acid.[18][19][20][21][22]

Experimental Protocol:

-

Reaction Setup: Undecylenic acid is dissolved in a suitable solvent, such as toluene (B28343) or a mixture of benzene (B151609) and toluene.[23] The reaction is carried out in a reactor that allows for the introduction of gaseous HBr.

-

Initiator: A radical initiator, typically an organic peroxide like benzoyl peroxide, is added to the solution.[24]

-

HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution. The reaction temperature is often maintained at a low temperature, for instance, between 0°C and 30°C.[25]

-

Work-up and Purification: After the reaction is complete, the excess HBr and solvent are removed. The crude 11-bromoundecanoic acid can be purified by crystallization.[25]

| Solvent | Initiator | Temperature (°C) | Yield (%) | Reference |

| Toluene/Benzene | - | -10 to 30 | 95-97 | [23] |

| Toluene | Benzoyl Peroxide | 0-30 | - | [25] |

| Toluene | Organic Peroxide & Tertiary Amine | - | - | [26] |

| - | Benzoyl Peroxide (in absence of O2) | - | ~100 | [24] |

Step 5: Amination of 11-Bromoundecanoic Acid to this compound

The final step is the conversion of 11-bromoundecanoic acid to this compound via an amination reaction, specifically ammonolysis.[27][28][29][30][31][32][33][34] This is a nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

-

Reaction Setup: 11-bromoundecanoic acid is dispersed in an excess of aqueous ammonia solution in a reactor.[27][28]

-

Reaction Conditions: The reaction is typically carried out with gradual heating. A common procedure involves starting at a low temperature (e.g., 22°C) and gradually increasing it to around 32°C over an extended period.[29] This temperature control is crucial to minimize the formation of by-products, such as the secondary amine, aminodiundecanoic acid.[28] The reaction time can be up to 80 hours to ensure complete consumption of the starting material.[28]

-

Work-up and Purification: After the reaction, the excess ammonia is removed by heating. The resulting aqueous solution of this compound can be further purified by recrystallization from water.

| Ammonia Concentration | Temperature Profile | Reaction Time | Yield (%) | Reference |

| 25 wt% | ~15°C | ~6 days | 77 | [29] |

| Excess Aqueous | Gradual heating (e.g., 22°C to 32°C) | < 80 hours | - | [28] |

| 25-30 wt% | 20-30°C | 45-50 hours | >99 | [33] |

| 32% Aqueous | Start at 0°C, add molten bromo-acid at 90°C, then raise to 22°C | - | - | [29] |

Experimental Workflows

The following diagrams illustrate the workflows for two key stages of the synthesis process.

Conclusion

The synthesis of this compound from ricinoleic acid is a robust and industrially significant process that provides a renewable route to a valuable polymer precursor. This guide has outlined the key chemical transformations and provided detailed experimental insights into each step. The optimization of reaction conditions, including temperature, catalyst selection, and reaction time, is critical for maximizing yield and purity at each stage of the synthesis. The provided data and protocols offer a solid foundation for researchers and professionals working on the development and improvement of this important bio-based manufacturing process.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. isca.me [isca.me]

- 3. pakbs.org [pakbs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. US20120142953A1 - Method for the transesterification of hydroxylated oils - Google Patents [patents.google.com]

- 10. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. (215a) Production of Chemicals from the Thermal Cracking of Castor Oil, Castor Oil Methyl Ester and Ricinoleic Acid | AIChE [proceedings.aiche.org]

- 14. researchgate.net [researchgate.net]

- 15. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]

- 16. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

- 17. scispace.com [scispace.com]

- 18. HBr addition with peroxides [quimicaorganica.org]

- 19. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 20. m.youtube.com [m.youtube.com]

- 21. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 22. orgosolver.com [orgosolver.com]

- 23. EP3030543B1 - Hydrobromination method - Google Patents [patents.google.com]

- 24. US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 25. Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Eureka | Patsnap [eureka.patsnap.com]

- 26. CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof - Google Patents [patents.google.com]

- 27. patents.justia.com [patents.justia.com]

- 28. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 29. US8431728B2 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 30. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 31. FR2940282B1 - METHOD FOR AMMONOLYSIS OF 11-BROMOUNDECANOIC ACID - Google Patents [patents.google.com]

- 32. Process for the ammonolysis of 11-bromoundecanoic acid - Patent US-2011251414-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. CN103804209A - Method for preparing this compound by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

- 34. CN102256934A - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

Safeguarding Research: A Technical Guide to Handling 11-Aminoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling of 11-aminoundecanoic acid, a key monomer in the production of specialty polymers like Nylon-11 and a compound of interest in various research and development applications.[1][2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of a robust safety plan. This data is crucial for designing appropriate storage, handling, and emergency procedures.

| Property | Value | Source |

| Molecular Formula | C11H23NO2 | [3] |

| Molecular Weight | 201.31 g/mol | [3][4] |

| Appearance | White crystalline solid/powder | [4][5][6][7] |

| Melting Point | 187 - 192.4 °C | [4][5][6] |

| Water Solubility | 2 g/L (at 20°C) | [3] |

| Vapor Pressure | 2.07 x 10-7 Pa (at 25°C) | [5] |

| Density | 1.1720 g/cm³ (at 26.1°C) | [5] |

| Autoignition Temperature | Not applicable | [6][8] |

| Flash Point | Not applicable | [4][5] |

| Odor | Odorless | [5][7] |

Section 2: Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with this compound and for implementing appropriate control measures.

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 14,700 mg/kg | Rat | [9] |

| Acute Dermal Toxicity (LD0) | > 2,000 mg/kg | Rat | [9] |

| Skin Irritation | Not irritating | Rabbit | [5][9] |

| Eye Irritation | Slight transient irritation | Rabbit | [5][9] |

| Skin Sensitization | Not a sensitizer | Guinea pig | [5][9] |

| Germ Cell Mutagenicity (Ames Test) | Not mutagenic | S. typhimurium, E. coli | [3][9] |

| Carcinogenicity | Limited evidence in male rats (urinary bladder and liver tumors) | Rat, Mouse | [2][9][10] |

| Reproductive Toxicity | No effects on reproductive organs observed in 90-day and 2-year studies | Rat, Mouse | [9] |

Section 3: Exposure Limits and Ecotoxicity

Understanding the potential impact on personnel and the environment is a critical aspect of chemical safety.

| Parameter | Value | Source |

| Derived No Effect Level (DNEL) - Dermal (Chronic, systemic) | 0.26 mg/kg bw/day | [3] |

| Derived No Effect Level (DNEL) - Inhalation (Chronic, systemic) | 1.86 mg/m³ | [3] |

| Predicted No Effect Concentration (PNEC) - Fresh water | 0.045 mg/L | [3] |

| Toxicity to Fish (LC50, 96h) | > 833 mg/L (Danio rerio) | [3] |

| Toxicity to Daphnia (EC50, 48h) | > 350 mg/L (Daphnia magna) | [3] |

| Toxicity to Algae | Harmful to algae on short-term exposure |

Section 4: Experimental Protocols

The following are summaries of the methodologies for key toxicological studies cited in this guide. Adherence to these standardized protocols ensures the reliability and reproducibility of safety data.

Skin Irritation: OECD Test Guideline 439

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[5][11][12]

-

Test System: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[11][12]

-

Procedure:

-

Endpoint: The percentage of cell viability is calculated by comparing the absorbance of the treated tissue to that of a negative control. A substance is classified as an irritant if the cell viability is below a certain threshold (≤ 50%).[11][12]

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[3][13]

-

Test Animal: The albino rabbit is the recommended species for this test.[13]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3][14]

-

The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours) after application.[14]

-

Observations include the cornea, iris, and conjunctivae, and are scored according to a standardized system.

-

-

Endpoint: The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.[14] A weight-of-the-evidence analysis and in vitro methods are strongly encouraged to minimize animal testing.[3][13]

Bacterial Reverse Mutation Test (Ames Test): OECD Test Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[1][6][8]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.[8][15]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).[1][15]

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks the required amino acid.[8]

-

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.[1]

Carcinogenicity Bioassay: NTP Technical Report 216

The National Toxicology Program (NTP) conducted a two-year feeding study to evaluate the carcinogenic potential of this compound in rats and mice.[2][7][16]

-

Test Animals: F344 rats and B6C3F1 mice of both sexes were used in the study.[2][16]

-

Procedure:

-

The animals were administered diets containing this compound at concentrations of 7,500 or 15,000 ppm for 103-104 weeks.[2]

-

Control groups received the same diet without the test chemical.

-

Animals were observed for clinical signs of toxicity and mortality. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.

-

-

Endpoint: The incidence of tumors in the dosed groups was compared to that in the control groups to determine the carcinogenic potential of the substance.[2]

Section 5: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

-

Handling:

-

Storage:

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][17]

-

Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.[3][12] Inspect gloves before use and dispose of contaminated gloves properly.[11]

-

Skin and Body Protection: Wear a lab coat.[12] For larger quantities or where splashing is possible, an impervious apron or an acid-resistant suit is recommended.[12]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][8] If dust is generated or in emergency situations, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[3][11]

Section 7: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][11]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[8][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Get medical attention.[8][11][13]

Spill Response Workflow

The following diagram outlines the general workflow for responding to a spill of this compound.

Caption: Workflow for handling a spill of this compound.

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of site-specific safety procedures. Always consult your institution's safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 2. Abstract for TR-216 [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. vivotecnia.com [vivotecnia.com]

- 5. oecd.org [oecd.org]

- 6. scantox.com [scantox.com]

- 7. TR-216: this compound (2432-99-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. nib.si [nib.si]

- 9. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 10. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. uniube.br [uniube.br]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. enamine.net [enamine.net]

- 16. oehha.ca.gov [oehha.ca.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 11-Aminoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 11-aminoundecanoic acid, a key monomer in the production of polyamide 11 (Nylon 11) and a molecule of interest in various industrial and pharmaceutical applications. Understanding its behavior under thermal stress is critical for optimizing polymerization processes, ensuring product quality, and assessing its stability in diverse formulations.

Physicochemical Properties

This compound is a white crystalline solid with a molecular formula of C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol .[1] Its structure, featuring a C11 aliphatic chain with a terminal amino group and a terminal carboxylic acid group, allows it to act as a zwitterion.[2][3]

| Property | Value | Reference |

| Melting Point | 188-191 °C | [4][5] |

| 190.3-192.4 °C | [6] | |

| 188-190 °C | [1] | |

| Water Solubility | 800 – 850 mg/L at 25°C | [6] |

| Appearance | White crystalline powder | [1] |

Thermal Stability and Degradation Analysis

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which melting and decomposition occur, as well as the associated changes in mass and heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals that the compound is thermally stable up to its melting point, after which decomposition begins.

Table 1: Thermogravimetric Analysis Data for this compound (Representative Data)

| Temperature Range (°C) | Weight Loss (%) | Process |

| 25 - 190 | < 1 | Minimal to no weight loss, indicating thermal stability in the solid state. |

| 190 - 250 | ~ 5 | Initial decomposition following melting. |

| 250 - 350 | ~ 80 | Major decomposition phase with significant weight loss. |

| > 350 | ~ 15 (Residue) | Formation of a stable char residue. |

Note: This data is representative and may vary slightly depending on the specific experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for this compound shows a sharp endothermic peak corresponding to its melting point, followed by broader thermal events associated with decomposition.

Table 2: Differential Scanning Calorimetry Data for this compound (Representative Data)

| Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |

| ~190 | Melting (Endotherm) | Specific value depends on sample purity and crystallinity. |

| > 220 | Decomposition (Endothermic/Exothermic) | Complex thermal events corresponding to various degradation reactions. |

Note: The decomposition of amino acids is generally an endothermic process.[7]

Degradation Profile and Pathways

The thermal degradation of this compound, like other amino acids, proceeds primarily through two main pathways: deamination and decarboxylation.[8][9][10] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

The initial step upon heating above its melting point is likely the intermolecular condensation between the amino and carboxylic acid groups of adjacent molecules. This process forms amide linkages, leading to the formation of oligomers and the release of water. This is consistent with the initial weight loss observed in TGA.

As the temperature increases, further degradation occurs, involving the cleavage of C-C, C-N, and C-O bonds. This results in the formation of a complex mixture of smaller volatile molecules and a stable, carbonaceous residue.

A proposed logical workflow for the thermal degradation of this compound is illustrated below.

Caption: Logical workflow of the thermal degradation of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a standard method for determining the thermal stability and decomposition profile of this compound.

Objective: To measure the weight loss of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[11]

-

Alumina or platinum crucible

-

Microbalance

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible.[11]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[12]

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a standard method for determining the melting point and other thermal transitions of this compound.

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC Q-series or similar)

-

Aluminum or hermetically sealed sample pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid to prevent any loss of volatile decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and analyze the endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound exhibits good thermal stability up to its melting point of approximately 190°C. Above this temperature, it undergoes a multi-step degradation process, primarily driven by intermolecular condensation, deamination, and decarboxylation, leading to the formation of oligomeric species, volatile byproducts, and a stable char residue. The provided TGA and DSC data, along with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to understand and predict the thermal behavior of this versatile molecule in their specific applications. Careful control of processing temperatures is essential to prevent unwanted degradation and ensure the desired material properties.

References

- 1. This compound | C11H23NO2 | CID 17083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 2432-99-7 [chemicalbook.com]

- 6. arkema.com [arkema.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 10. Degradation pathways of amino acids during thermal utilization of biomass: a review | Semantic Scholar [semanticscholar.org]

- 11. epfl.ch [epfl.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

Biocompatibility and toxicity of 11-aminoundecanoic acid.

An In-Depth Technical Guide to the Biocompatibility and Toxicity of 11-Aminoundecanoic Acid

Executive Summary

This compound (11-AUA) is an essential monomer primarily used in the production of the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Derived industrially from castor oil, its application in medical devices, food packaging, and specialized coatings necessitates a thorough understanding of its biocompatibility and toxicological profile.[1][3] This document provides a comprehensive technical overview of the existing data on 11-AUA, summarizing key toxicological endpoints, detailing relevant experimental methodologies, and outlining standard biocompatibility assessment workflows. The available evidence indicates that this compound possesses a low level of toxicity.

Toxicological Profile

The toxicological profile of this compound suggests a low potential for acute toxicity upon oral or dermal exposure.[4] It is not found to be a skin irritant or sensitizer, though it may cause slight, temporary eye irritation.[2][4]

Acute and Sub-Chronic Toxicity

Studies reveal that 11-AUA has negligible acute toxicity.[4] In sub-chronic studies, high concentrations administered over several weeks led to kidney lesions in both rats and mice.[4]

Genotoxicity and Mutagenicity

In vitro assessments have been conducted to determine the potential for this compound to cause genetic mutations. The consensus from these studies is that 11-AUA is not mutagenic.[4] It did not induce gene mutations in bacterial assays (Ames test) or cause chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.[4] However, a slight increase in Sister Chromatid Exchanges (SCEs) was noted in CHO cells.[4]

Carcinogenicity

Long-term carcinogenicity bioassays have been performed on rats and mice.[3] In these studies, male rats fed high doses of 11-AUA showed an increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver.[4][5] No significant evidence of treatment-related tumors was observed in mice.[4][5] Based on this, the International Agency for Research on Cancer (IARC) has concluded there is "limited evidence" for the carcinogenicity of this compound in experimental animals, with no data available for humans.[5]

Developmental and Reproductive Toxicity

A developmental toxicity study, following OECD guideline 414, was conducted on pregnant rats. The results showed that this compound was well tolerated at concentrations of 2000 and 6000 ppm.[4] There is a lack of data available to fully evaluate its effects on reproduction.[5]

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data from toxicological assessments of this compound.

Table 1: Acute Toxicity Data

| Species | Route | Endpoint | Value (mg/kg) | Reference |

|---|---|---|---|---|

| Rat | Oral | LD50 | > 14,700 | [4] |

| Rat | Dermal | LD0 | > 2,000 |[4] |

Table 2: Sub-Chronic Toxicity Data (4-Week Dietary Study)

| Species | Sex | Endpoint | Value | Equivalent Dose (mg/kg bw/day) | Reference |

|---|---|---|---|---|---|

| Rat | Male | NOAEL | 5000 ppm | 472 | [4] |

| Rat | Female | NOAEL | 5000 ppm | 507 | [4] |

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genotoxicity Data

| Test System | Cell Type | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Reverse Gene Mutation | S. typhimurium | +/- S9 | Negative | [4] |

| Chromosome Aberration | CHO Cells | +/- S9 | Negative | [4] |

| Gene Mutation | L5178Y cells | +/- S9 | Negative | [4] |

| Sister Chromatid Exchange | CHO Cells | - S9 | Slight Increase |[4] |

Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of biocompatibility and toxicity. The following sections describe representative methodologies for key in vitro assays.

Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a cell culture.

Methodology:

-

Cell Plating: Seed cells (e.g., L929 mouse fibroblasts) into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Preparation of Test Article Extracts: Prepare extracts of this compound according to ISO 10993-12 standards. This typically involves incubating the material in culture medium (with and without serum) at 37°C for 24-72 hours.[6] Create a serial dilution of the extract.

-

Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells and replace it with the serially diluted test article extracts. Include untreated cells as a negative control and a known cytotoxic substance as a positive control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

-

Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or detergent reagent) to each well to dissolve the purple formazan crystals.[7] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated negative control. Plot cell viability against the concentration of the test article extract to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[8][9]

Objective: To determine if this compound can cause gene mutations.

Methodology:

-

Strain Selection: Utilize several mutant bacterial strains that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium TA98, TA100, TA1535).[9] These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

-

Metabolic Activation (S9): Conduct the test both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats induced with Aroclor 1254. This simulates metabolic processes in mammals that might convert a non-mutagenic substance into a mutagenic one.

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a range of test concentrations.

-

Exposure (Plate Incorporation Method):

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for tests without activation).

-

Incubate this mixture for 20-30 minutes at 37°C.

-

Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur).

-

Pour the entire mixture onto a minimal glucose agar plate (the bottom agar).

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Acquisition: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate. Also, observe for any signs of cytotoxicity (a significant reduction in the background lawn of bacterial growth).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental and logical workflows in biocompatibility assessment.

Caption: A tiered workflow for assessing the biocompatibility of a material.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound demonstrates a favorable biocompatibility profile for many applications, characterized by very low acute toxicity and a lack of skin irritation, sensitization, or in vitro mutagenic activity.[2][4] The primary toxicological concerns arise from long-term, high-dose exposure, which has been linked to kidney lesions in rodents and a potential for urinary bladder tumors in male rats.[4][5] These findings are most relevant for occupational health risk assessments where chronic high-level exposure might occur. For applications in drug development or as a component in medical devices, where exposure levels are typically much lower and controlled, 11-AUA is generally considered safe. However, as with any biomaterial, a thorough risk assessment based on the specific end-use, contact duration, and patient population is mandatory.[6][10]

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. arkema.com [arkema.com]

- 3. Carcinogenesis Bioassay of this compound (CAS No. 2432-99-7) in F344 Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]

- 6. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. eurofins.com.au [eurofins.com.au]

- 10. Building a Top-Rate Biocompatibility Testing Process for Medical Devices [sartorius.com]

The Bio-Based Monomer 11-Aminoundecanoic Acid: A Technical Guide

An In-depth Exploration of its Synthesis, Polymerization, and Application in Advanced Materials and Drug Development

Introduction

11-Aminoundecanoic acid (11-AUA) is a versatile, bio-based long-chain amino acid that serves as a critical building block for the high-performance polyamide, Nylon-11.[1][2] Derived from castor oil, a renewable feedstock, 11-AUA is at the forefront of sustainable materials science, offering a reduced environmental footprint compared to its petroleum-based counterparts.[3][4] Its unique molecular structure, featuring a terminal amine and a carboxylic acid group separated by a ten-carbon aliphatic chain, imparts desirable properties to its resulting polymers, including flexibility, durability, and low moisture absorption.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its synthesis, polymerization into Nylon-11, and its emerging role in the pharmaceutical landscape.

Physicochemical Properties of this compound

This compound is a white, crystalline, and odorless solid with low solubility in water.[1] Its key physical and chemical properties are summarized in the table below, compiled from various technical data sheets and scientific literature.

| Property | Value | References |

| Chemical Formula | C₁₁H₂₃NO₂ | [1] |

| Molecular Weight | 201.31 g/mol | [5] |

| CAS Number | 2432-99-7 | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 188-191 °C | [1][5] |

| Density | 1.1720 g/cm³ | [1] |

| Water Solubility | 800 - 850 mg/L at 25°C | [6] |

| pKa (amine) | 11.15 | [7] |

| pKa (carboxylate) | 4.55 | [7] |

Synthesis of this compound from Castor Oil

The industrial production of this compound is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[2] The overall synthesis pathway is a testament to the ingenuity of green chemistry, transforming a natural triglyceride into a valuable industrial monomer.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Castor Oil.

Polymerization of this compound to Nylon-11

The primary application of this compound is as a monomer for the synthesis of Polyamide 11, commonly known as Nylon-11.[2] This is typically achieved through melt polycondensation, a process involving heating the monomer above its melting point to initiate polymerization with the removal of water as a byproduct.[3]

Experimental Protocol: Melt Polycondensation of this compound

Objective: To synthesize Nylon-11 from this compound via melt polycondensation.

Materials:

-

This compound (high purity)

-

Nitrogen gas (high purity)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation condenser.

-

Monomer Charging: Introduce a known quantity of this compound into the flask.

-

Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Melting and Pre-polymerization: Gradually heat the flask to a temperature just above the melting point of this compound (approximately 195-200°C). Stir the molten monomer to ensure uniform heating. Water will begin to distill off as the amino and carboxylic acid groups react to form amide linkages.

-

Polycondensation under Atmospheric Pressure: Maintain the temperature at around 220°C for 2-3 hours under a continuous nitrogen flow.[3] Water will continue to be removed through the condenser.

-

Polycondensation under Vacuum: Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer. Continue the reaction under vacuum at 220°C for another 2-4 hours. The viscosity of the molten polymer will noticeably increase.

-

Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid Nylon-11 can be removed from the flask.

-

Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., m-cresol (B1676322) or formic acid) and precipitated in a non-solvent (e.g., ethanol (B145695) or water) to remove any unreacted monomer or oligomers. The purified polymer should then be dried in a vacuum oven.

Characterization of Nylon-11

The synthesized Nylon-11 can be characterized using various analytical techniques to determine its properties.

| Property | Analytical Technique | Typical Values for Nylon-11 | References |

| Molecular Weight | Size Exclusion Chromatography (SEC) | Varies depending on polymerization conditions | [8] |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic amide I and II bands in FTIR | [9] |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Melting Point (Tm) ~189°C | [10] |

| Crystallinity | X-ray Diffraction (XRD) | Exhibits characteristic crystalline peaks | [11] |

| Mechanical Properties | Tensile Testing | Tenacity: 5.0-7.5 g/denier | [10] |

Role of this compound in Drug Development

Beyond its primary use in polymer science, this compound and its derivatives are gaining attention in the field of drug development, particularly as linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[12][13] The long, flexible aliphatic chain of 11-AUA provides a desirable spacer to connect a targeting moiety (like an antibody) to a cytotoxic payload or a protein-of-interest binder to an E3 ligase ligand.

This compound as a Linker in Drug Conjugates

The bifunctional nature of 11-AUA allows for orthogonal chemical modifications. The carboxylic acid can be activated for amide bond formation with an amine-containing drug or targeting ligand, while the amine group can be acylated or alkylated to introduce another functional group for conjugation. This versatility enables the construction of complex molecular architectures for targeted drug delivery.

Experimental Workflow for Linker Synthesis and Conjugation

The following diagram illustrates a generalized workflow for the synthesis of a drug conjugate utilizing an this compound-based linker.

Caption: Generalized workflow for ADC synthesis using an 11-AUA linker.

Conclusion

This compound stands as a prominent example of a bio-based monomer that is pivotal to the production of high-performance, sustainable materials. Its renewable origin, coupled with the excellent properties of its resulting polymer, Nylon-11, makes it an attractive alternative to petroleum-derived monomers. Furthermore, its adaptable chemical structure is paving the way for innovative applications in the pharmaceutical industry, particularly in the design of sophisticated drug delivery systems. As research continues to uncover new synthetic methodologies and applications, the importance of this compound in both materials science and drug development is poised to grow, underscoring the immense potential of bio-based chemicals in a circular economy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nylon 11 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. latem.com [latem.com]

- 5. This compound 97 2432-99-7 [sigmaaldrich.com]

- 6. arkema.com [arkema.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to Polymers Derived from 11-Aminoundecanoic Acid: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from 11-aminoundecanoic acid, most notably Polyamide 11 (PA11) or Nylon 11, have emerged as versatile biomaterials with significant potential in a range of high-performance applications, including the medical and pharmaceutical industries. This technical guide provides an in-depth overview of the synthesis, properties, and applications of these bio-based polymers, with a focus on experimental protocols and quantitative data to support research and development activities.

Introduction to Polyamide 11

Polyamide 11 is a semi-crystalline thermoplastic derived from a renewable resource, castor oil.[1] The monomer, this compound, is synthesized from ricinoleic acid, a major component of castor oil.[1] Its bio-based origin, coupled with its excellent mechanical strength, thermal stability, chemical resistance, and biocompatibility, makes it an attractive alternative to petroleum-based polymers.[2][3] PA11 is utilized across various sectors, including automotive, aerospace, and medical devices.[3] In the medical field, its applications include catheters, medical tubing, and other components where durability and biocompatibility are critical.[3]

Synthesis of this compound and Polyamide 11

The synthesis of Polyamide 11 is a two-stage process, beginning with the production of the this compound monomer from castor oil, followed by its polymerization.

Synthesis of this compound from Castor Oil

The industrial synthesis of this compound from castor oil involves a multi-step chemical process. A common route is outlined below.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 11-Aminoundecanoic Acid to Nylon-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of Nylon-11 from its monomer, 11-aminoundecanoic acid, via melt polycondensation. This document is intended for use in a laboratory setting by professionals in the fields of materials science, polymer chemistry, and drug development.

Introduction

Nylon-11, also known as Polyamide-11 (PA11), is a high-performance bioplastic derived from renewable resources, specifically castor oil. The monomer, this compound, undergoes a polycondensation reaction to form the long-chain polyamide. Nylon-11 is distinguished by its excellent thermal stability, chemical resistance, low water absorption, and good mechanical properties. These characteristics make it a valuable material for a wide range of applications, including in the automotive, electronics, and medical device industries. This protocol details the laboratory-scale synthesis of Nylon-11.

Experimental Protocol: Melt Polycondensation of this compound

This protocol describes the direct melt polycondensation of this compound. This method involves heating the monomer above its melting point and removing the water byproduct to drive the polymerization reaction.

2.1. Materials and Equipment

-

This compound (≥98% purity)

-

Three-neck round-bottom flask

-

Mechanical stirrer with a high-torque motor and a paddle stirrer

-

Schlenk line or a setup for vacuum and inert gas (Nitrogen or Argon)

-

Heating mantle with a temperature controller

-

Condenser

-

Collection flask for distillate

-

High-vacuum pump

-

Formic acid (≥98%)

-

Methanol (B129727) (ACS grade)

-

Beakers, filter funnel, and filter paper

2.2. Polymerization Procedure

-

Monomer Preparation: Dry the this compound monomer in a vacuum oven at 80 °C for at least 12 hours to remove any residual moisture.

-

Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer in the central neck, a gas inlet/outlet connected to the Schlenk line on one side neck, and a condenser with a collection flask on the other side neck.

-

Charging the Reactor: Add the dried this compound to the reaction flask.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas during the initial heating phase.

-

Heating and Melting: Begin heating the flask using the heating mantle. Set the temperature to 220 °C. The monomer will start to melt around 190 °C.

-

Polycondensation under Inert Gas: Once the monomer has completely melted, start the mechanical stirrer at a low speed (e.g., 50-100 rpm) to ensure gentle agitation. Continue heating at 220 °C under a slow stream of inert gas for 2 hours. Water, the byproduct of the condensation reaction, will start to distill and collect in the receiving flask.

-

Polycondensation under Vacuum: After 2 hours, gradually apply a vacuum to the system. The pressure should be slowly reduced to below 1 torr over a period of 30-60 minutes to avoid excessive foaming. Increase the stirring speed to 150-200 rpm as the viscosity of the melt increases.

-